3,5-Dibromo-4-nitro-1H-pyrazole
CAS No.: 104599-36-2
Cat. No.: VC20752413
Molecular Formula: C3HBr2N3O2
Molecular Weight: 270.87 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104599-36-2 |
---|---|
Molecular Formula | C3HBr2N3O2 |
Molecular Weight | 270.87 g/mol |
IUPAC Name | 3,5-dibromo-4-nitro-1H-pyrazole |
Standard InChI | InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) |
Standard InChI Key | HUEFSFAVCVCTAX-UHFFFAOYSA-N |
SMILES | C1(=C(NN=C1Br)Br)[N+](=O)[O-] |
Canonical SMILES | C1(=C(NN=C1Br)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identification
3,5-Dibromo-4-nitro-1H-pyrazole is a well-defined chemical entity with specific identification parameters. The compound is cataloged in chemical databases and commercial listings with a unique CAS Registry Number that allows for unambiguous identification across different nomenclature systems and languages. The formal chemical name describes its structure precisely, indicating the presence and positions of functional groups attached to the pyrazole ring.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 3,5-Dibromo-4-nitro-1H-pyrazole |
CAS Number | 104599-36-2 |
Molecular Formula | C3HBr2N3O2 |
Molecular Weight | 270.87 g/mol |
Synonyms | 3,5-Dibromo-4-nitropyrazole; 1H-Pyrazole,3,5-dibromo-4-nitro- |
The molecular structure consists of a pyrazole ring with two bromine atoms at positions 3 and 5, flanking a nitro group at position 4. This arrangement creates a highly functionalized heterocycle with multiple sites for potential chemical transformations .
Physical Properties
The physical properties of 3,5-Dibromo-4-nitro-1H-pyrazole are influenced by its molecular structure, particularly the presence of halogen atoms and the nitro group, which affect intermolecular interactions and crystalline packing.
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 168-170°C |
Boiling Point | 328.5±37.0°C (Predicted) |
Density | 2.575±0.06 g/cm³ (Predicted) |
Appearance | Crystalline solid |
Storage Conditions | Room temperature, under inert gas (nitrogen or argon) |
The compound exhibits a relatively high melting point, which is characteristic of many heterocyclic compounds with strong intermolecular interactions. The presence of bromine atoms contributes significantly to its relatively high density compared to similar organic compounds .
Synthesis and Preparation
Synthetic Routes
The synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole typically follows established methodologies in heterocyclic chemistry. The most common synthetic approach involves the selective bromination of 4-nitro-1H-pyrazole, which serves as the starting material. This process requires careful control of reaction conditions to ensure regioselective bromination at the desired positions.
The bromination reaction is typically carried out using bromine or other brominating agents such as N-bromosuccinimide in appropriate solvents. Reaction conditions must be carefully controlled to ensure selective bromination at the 3 and 5 positions of the pyrazole ring. Common solvents for this transformation include acetic acid or chloroform, with temperature control being a critical factor in achieving the desired selectivity .
Industrial Production Methods
On an industrial scale, the production of 3,5-Dibromo-4-nitro-1H-pyrazole requires considerations beyond those of laboratory synthesis. Industrial methods typically involve scaled-up versions of laboratory procedures but with adaptations to accommodate larger quantities and to optimize yield, purity, and cost-effectiveness.
Continuous flow reactors are often employed in industrial settings to maintain consistent reaction conditions and improve yields. Following the synthesis, purification typically involves crystallization or chromatographic techniques to achieve the desired level of purity, which is commonly specified as ≥95% for commercial products .
Chemical Reactions and Reactivity
Types of Reactions
3,5-Dibromo-4-nitro-1H-pyrazole participates in various chemical reactions that exploit the reactivity of its functional groups. The compound's reactivity is influenced by both the electron-withdrawing effects of the nitro group and the bromine substituents, which can undergo various transformations under appropriate conditions.
Table 3: Major Reaction Types
Reaction Type | Description | Reagents |
---|---|---|
Substitution | Replacement of bromine atoms | Nucleophiles (amines, thiols) |
Reduction | Conversion of nitro to amino group | H₂/Pd, NaBH₄ |
Oxidation | Less common due to nitro presence | Strong oxidizing agents |
Cross-coupling | C-C bond formation | Palladium catalysts, organometallic reagents |
The bromine atoms at positions 3 and 5 make the compound particularly suitable for substitution reactions with various nucleophiles. These reactions can proceed under mild conditions, especially with strong nucleophiles like amines or thiols, typically in polar aprotic solvents such as dimethylformamide .
Common Reagents and Conditions
The reactivity of 3,5-Dibromo-4-nitro-1H-pyrazole with different reagents provides pathways to various derivatives. Substitution reactions typically require nucleophiles such as amines or thiols, often conducted in solvents like ethanol or dimethylformamide, and may be catalyzed by transition metals such as palladium on carbon.
The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol. This transformation provides access to 3,5-dibromo-4-amino-1H-pyrazole, which can serve as an intermediate for further functionalization .
Applications
Research Applications
3,5-Dibromo-4-nitro-1H-pyrazole serves as a valuable building block in organic synthesis and medicinal chemistry research. Its utility stems from the presence of multiple reactive sites that allow for selective modification to create more complex molecules.
In the field of medicinal chemistry, pyrazole derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3,5-Dibromo-4-nitro-1H-pyrazole provides a scaffold that can be modified to explore structure-activity relationships in drug discovery programs .
Industrial Applications
The compound has found applications in various industrial processes, particularly in the synthesis of specialty chemicals and pharmaceutical intermediates. Its classification as a "Protein Degrader Building Block" suggests its utility in the development of proteolysis targeting chimeras (PROTACs) and related technologies that have emerged as important approaches in drug discovery .
The selective reactivity of the bromine substituents makes this compound valuable in cross-coupling reactions, which are widely used in the pharmaceutical industry for the construction of complex molecular structures. Additionally, the nitro group provides a handle for further functionalization, expanding the range of accessible derivatives .
Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332-H335 |
Precautionary Statements | P261-P280-P305+P351+P338 |
Hazard Class | IRRITANT |
The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Manufacturer | Product Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
TRC | D426223 | 50mg | Not specified | $60 |
ChemScene | CS-W006255 | 5g | 99.97% | $92 |
AK Scientific | J96841 | 5g | Not specified | $93 |
Biosynth Carbosynth | FD139571 | 2g | Not specified | $93 |
Matrix Scientific | 048187 | 1g | 95+% | $95 |
This pricing data illustrates the range of commercial offerings available, with higher purities generally commanding premium prices. The variation in pricing also reflects differences in manufacturing processes, quality control standards, and market positioning among suppliers .
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